molecular formula C18H19N3O2S B2998625 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide CAS No. 2034327-17-6

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2998625
CAS No.: 2034327-17-6
M. Wt: 341.43
InChI Key: IVKJRWDTQFTRKS-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.43. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-18(8-12-24-16-5-2-1-3-6-16)19-9-10-21-14-15(13-20-21)17-7-4-11-23-17/h1-7,11,13-14H,8-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKJRWDTQFTRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide is a complex organic compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic potential based on recent research findings.

Chemical Structure and Synthesis

The compound features a furan ring, a pyrazole moiety, and a phenylthio group, which contribute to its unique chemical reactivity. The synthesis typically involves multi-step organic reactions, starting with the formation of the furan-2-yl pyrazole intermediate followed by the introduction of the phenylthio group. The final product can be obtained through various cyclization and coupling reactions.

Antiviral Properties

Recent studies have indicated that pyrazole derivatives, including compounds similar to this compound, exhibit antiviral activity. For example, certain pyrazole-modified compounds have been shown to inhibit reverse transcriptase (RT) enzymes effectively. These compounds maintain their efficacy against clinically significant mutations, making them promising candidates for antiviral drug development .

Anticancer Activity

Research has demonstrated that several pyrazole derivatives possess anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, showing significant cytotoxic effects. In vitro studies revealed that certain derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines . The presence of the furan ring and phenylthio group may enhance these anticancer activities by improving interactions with biological macromolecules.

Antimicrobial Effects

In addition to antiviral and anticancer properties, pyrazole-based compounds are known for their antimicrobial activities. Studies have reported that these compounds can inhibit bacterial growth effectively, suggesting potential applications in treating bacterial infections . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

Study Activity Tested Cell Line/Organism IC50/EC50 Value Notes
Study 1AntiviralHIV RT1.96 μMEffective against wild-type and mutant strains
Study 2AnticancerHCT-1166.2 μMActive against colon carcinoma
Study 3AntimicrobialVarious bacteriaNot specifiedInhibitory effects observed

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